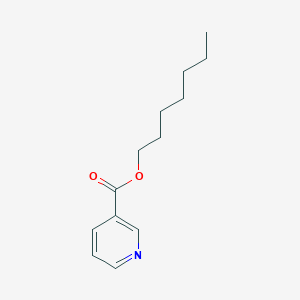
1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes methoxy groups at the 1 and 8 positions, and a prop-2-enyl group at the 2 position. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione typically involves the following steps:
Starting Material:
Alkylation: The prop-2-enyl group is introduced at the 2 position through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large-scale methoxylation using industrial reactors and optimized catalysts to ensure high yield and purity.
Continuous Alkylation: Continuous flow alkylation processes to introduce the prop-2-enyl group efficiently.
化学反応の分析
Types of Reactions
1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its photophysical properties.
作用機序
The mechanism of action of 1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its quinone structure allows it to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
Anthraquinone: The parent compound, known for its use in dye production and as a precursor for various derivatives.
1,4-Dimethoxyanthraquinone: Similar in structure but with methoxy groups at different positions, affecting its chemical properties and applications.
2-Methyl-1,8-dimethoxyanthraquinone: Another derivative with a methyl group, showing different reactivity and biological activities.
Uniqueness
1,8-Dimethoxy-2-prop-2-enylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it valuable in applications requiring precise control over molecular interactions and properties.
特性
CAS番号 |
85313-89-9 |
|---|---|
分子式 |
C19H16O4 |
分子量 |
308.3 g/mol |
IUPAC名 |
1,8-dimethoxy-2-prop-2-enylanthracene-9,10-dione |
InChI |
InChI=1S/C19H16O4/c1-4-6-11-9-10-13-16(19(11)23-3)18(21)15-12(17(13)20)7-5-8-14(15)22-2/h4-5,7-10H,1,6H2,2-3H3 |
InChIキー |
CUOACMDJIPKRBT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3OC)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B12010157.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)






![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12010235.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)
